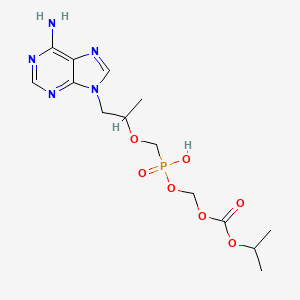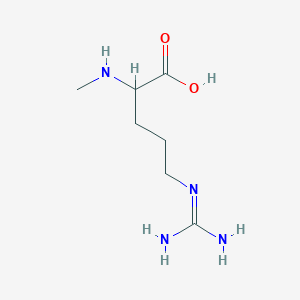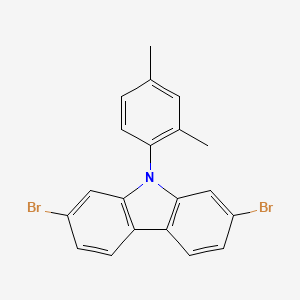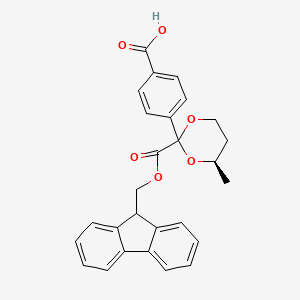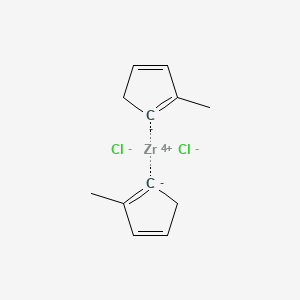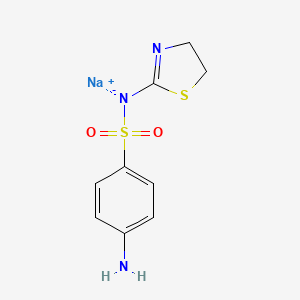
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzenesulfonyl chloride+2-aminothiazole+NaOH→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amide
- Sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amide
Uniqueness
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is unique due to the presence of the thiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the sulfonamide group and the thiazole ring makes this compound particularly versatile in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H10N3NaO2S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C9H10N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-4H,5-6,10H2;/q-1;+1 |
Clave InChI |
IMPWUOJNMQNKON-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
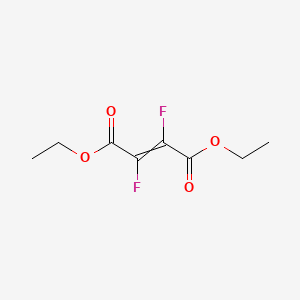
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
